4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound that has been used in the preparation of pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) . It has also been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, has been reported in several studies . These compounds have been developed with potent activities against FGFR1, 2, and 3 . The synthesis process involves the introduction of a group into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is represented by the linear formula C7H4BrFN2 . The InChI code for this compound is 1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H,10,11) .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine are primarily related to its role as an inhibitor of FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 215.02 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis Techniques
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives are synthesized through various chemical processes. For instance, 4-fluoro-1H-pyrrolo[2,3-b]pyridine was prepared from 1H-pyrrolo[2,3-b]pyridine N-oxide using regioselective fluorination methods like the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003). Another compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, was synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the complexity and versatility in the synthetic approaches of these compounds (Wang et al., 2016).
Chemical Modification and Application
The heterocyclic compounds like pyrrolo[2,3-b]pyridine are pivotal in pharmaceutical research and organic synthesis. Innovations in their chemical modification, such as selective halogenation, have expanded their application spectrum. For instance, selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines and the successful bromination of pyrrolo[1,2-a]quinoxalines have been achieved, demonstrating the chemical versatility and potential for diversification of these compounds (Le et al., 2021).
Biological and Pharmaceutical Applications
Drug Development and Synthesis
Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for various biological effects, notably in the context of cancer treatment. For example, the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, showed significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), indicating their potential in developing new cancer therapies (Carbone et al., 2013). Furthermore, the use of 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives as intermediates in synthesizing key pharmaceutical compounds illustrates their importance in drug development processes (Wang et al., 2006).
properties
IUPAC Name |
4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCXMROKMHVDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735673 | |
Record name | 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1260385-91-8 | |
Record name | 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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